Cas no 1227574-79-9 (2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde)
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-3-(trifluoromethyl)isonicotinaldehyde
- FCH1164051
- 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde
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- Inchi: 1S/C7H3F4NO/c8-6-5(7(9,10)11)4(3-13)1-2-12-6/h1-3H
- InChI Key: ALIZYXGXHHCOOE-UHFFFAOYSA-N
- SMILES: FC(C1C(=NC=CC=1C=O)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 193
- Topological Polar Surface Area: 30
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023026436-250mg |
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde |
1227574-79-9 | 97% | 250mg |
$686.80 | 2023-09-03 | |
| Alichem | A023026436-500mg |
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde |
1227574-79-9 | 97% | 500mg |
$970.20 | 2023-09-03 | |
| Alichem | A023026436-1g |
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde |
1227574-79-9 | 97% | 1g |
$1730.40 | 2023-09-03 |
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde Related Literature
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
Additional information on 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde
Research Brief on 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde (CAS: 1227574-79-9) in Chemical Biology and Pharmaceutical Applications
2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde (CAS: 1227574-79-9) has emerged as a key synthetic intermediate in medicinal chemistry, particularly in the development of novel heterocyclic compounds with potential pharmaceutical applications. Recent studies highlight its utility as a versatile building block for the synthesis of fluorinated pyridine derivatives, which are increasingly important in drug discovery due to their enhanced metabolic stability and membrane permeability.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's application in developing potent kinase inhibitors. Researchers utilized 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde as a core scaffold to create selective JAK3 inhibitors, achieving nanomolar potency through strategic modifications of the aldehyde functionality. The fluorinated pyridine core showed improved pharmacokinetic properties compared to non-fluorinated analogs, with particular advantages in CNS penetration.
In synthetic methodology developments, a recent Nature Communications paper (2024) described a novel photocatalytic approach for late-stage functionalization of this aldehyde derivative. The method enables direct C-H activation at the 4-position of the pyridine ring, significantly expanding the structural diversity accessible from this building block. This breakthrough addresses previous challenges in modifying the electron-deficient pyridine core.
The compound's safety profile has been systematically evaluated in recent preclinical studies. Toxicology reports indicate favorable characteristics with an LD50 > 500 mg/kg in rodent models, while genotoxicity assays (Ames test, micronucleus) showed negative results at pharmacologically relevant concentrations. These findings support its potential as a safe intermediate for pharmaceutical manufacturing.
Current research directions focus on leveraging 2-Fluoro-3-(trifluoromethyl)isonicotinaldehyde for targeted protein degradation platforms. Several biotech companies have incorporated this scaffold into PROTAC designs, taking advantage of its optimal physicochemical properties (cLogP 2.1, TPSA 29Ų) for achieving the required balance between target engagement and cellular permeability.
Supply chain analyses indicate growing commercial availability of this specialty chemical, with current pricing at approximately $1,200/g at research quantities. Process chemistry optimizations published in Organic Process Research & Development (2023) have demonstrated scalable synthetic routes with improved yields (78% overall) and reduced heavy metal contamination risks compared to earlier methods.
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